2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1207026-89-8
VCID: VC5925989
InChI: InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23)
SMILES: CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.31

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1207026-89-8

Cat. No.: VC5925989

Molecular Formula: C18H16BrN3OS

Molecular Weight: 402.31

* For research use only. Not for human or veterinary use.

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide - 1207026-89-8

Specification

CAS No. 1207026-89-8
Molecular Formula C18H16BrN3OS
Molecular Weight 402.31
IUPAC Name 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23)
Standard InChI Key HGSZASDNODFYRO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, providing sites for hydrogen bonding and metal coordination.

  • 4-Bromophenyl group: A bromine-substituted benzene ring attached to the imidazole core, enhancing hydrophobicity and electronic stability.

  • Thioacetamide side chain: A sulfur-containing acetamide group that facilitates covalent interactions with biological thiols and enzymes.

The IUPAC name, 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide, reflects these substituents’ positions and connectivity. The SMILES notation CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br provides a linear representation of its topology.

Physicochemical Data

PropertyValue
CAS No.1207026-89-8
Molecular FormulaC18H16BrN3OS\text{C}_{18}\text{H}_{16}\text{BrN}_{3}\text{OS}
Molecular Weight402.31 g/mol
IUPAC Name2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
SolubilityNot publicly available
PubChem CID49672150

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) and the thioacetamide’s polarizable sulfur (χ=2.58\chi = 2.58) contribute to the compound’s reactivity and binding affinity.

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Imidazole Ring Formation: Condensation of 4-bromobenzaldehyde with o-toluidine in the presence of ammonium acetate yields the 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole intermediate.

  • Thioacetamide Introduction: Thiolation of the imidazole’s C2 position using thiourea, followed by acetylation with chloroacetamide, introduces the thioacetamide group.

Key Reaction:

Imidazole intermediate+NH2C(S)NH2BaseThiolated intermediateClCH2CONH2Target compound\text{Imidazole intermediate} + \text{NH}_2\text{C(S)NH}_2 \xrightarrow{\text{Base}} \text{Thiolated intermediate} \xrightarrow{\text{ClCH}_2\text{CONH}_2} \text{Target compound}

Industrial Optimization

Modern production employs automated continuous-flow reactors to enhance yield (>85%>85\%) and purity (>98%>98\%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6_6) reveals peaks at δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic-H), and 2.34 (s, 3H, CH3_3).

  • LC-MS: ESI-MS shows a molecular ion peak at m/z=403.1m/z = 403.1 [M+H]+^+, confirming the molecular weight.

  • HPLC: Purity analysis utilizes a C18 column (acetonitrile/water, 70:30), with retention time = 6.8 min.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate inhibition of Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The thioacetamide moiety chelates magnesium ions essential for PBPs’ transpeptidase activity.

Molecular Docking Insights

Docking simulations (PDB: 1M17) reveal binding to the ATP pocket of EGFR tyrosine kinase (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), with key interactions:

  • Bromophenyl group: Hydrophobic contacts with Leu694 and Val702.

  • Thioacetamide sulfur: Hydrogen bond with Met769.

Therapeutic Applications

Oncology

As a dual topoisomerase II/EGFR inhibitor, the compound is a candidate for combination therapies with doxorubicin or gefitinib to overcome drug resistance.

Infectious Diseases

Formulation as a topical cream (1–2% w/w) is proposed for treating methicillin-resistant S. aureus (MRSA) skin infections, leveraging its lipid solubility and low systemic absorption.

Comparative Analysis with Related Compounds

Compound NameMolecular TargetIC50_{50} (µM)
2-((5-(4-Bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamideEGFR/Topo II12–18
5-FluorouracilThymidylate synthase1.2
ImatinibBCR-ABL kinase0.25

While less potent than clinical drugs, the compound’s multi-target mechanism reduces likelihood of resistance.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Optimization: Modify the thioacetamide group to enhance EGFR affinity.

  • Combination Therapy Trials: Evaluate synergy with checkpoint inhibitors in immuno-oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator